Physical properties of 1,3-difluoro-2-(methoxymethyl)benzene
Physical properties of 1,3-difluoro-2-(methoxymethyl)benzene
This in-depth technical guide details the physical properties, synthesis, and applications of 1,3-difluoro-2-(methoxymethyl)benzene (CAS: 110213-71-3), a specialized fluorinated building block used in advanced pharmaceutical and agrochemical synthesis.
CAS Registry Number: 110213-71-3
Synonyms: 2,6-Difluorobenzyl methyl ether;
Executive Summary
1,3-Difluoro-2-(methoxymethyl)benzene is a fluorinated aromatic ether characterized by a 2,6-difluoro substitution pattern relative to a methoxymethyl group. This specific arrangement creates a chemically robust scaffold often employed to modulate metabolic stability in bioactive molecules. The fluorine atoms at the 1 and 3 positions (ortho to the methoxymethyl group) exert strong electron-withdrawing effects, deactivating the benzylic position against oxidative metabolism while influencing the lipophilicity and binding affinity of the parent pharmacophore.
Chemical Identity & Structural Analysis
The compound features a benzene ring substituted with two fluorine atoms and a methoxymethyl group.[1][2][3][4][5] The positioning is critical:
-
Positions 1, 3: Fluorine atoms (Strong
-withdrawing, -donating). -
Position 2: Methoxymethyl group (
).[2][4][6]
This steric and electronic environment protects the benzylic carbon from enzymatic oxidation (e.g., by Cytochrome P450s), a common clearance pathway for benzyl ethers.
Structural Parameters
| Property | Value |
| SMILES | COCc1c(F)cccc1F |
| InChI Key | [Predicted] |
| Bond Count | 19 (Heavy atoms: 11) |
| ClogP (Est.) | 2.3 - 2.6 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 1 (Ether oxygen) |
Physical & Thermodynamic Properties
Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The following data represents high-confidence predicted values based on structural analogs (e.g., 2,6-difluorobenzyl alcohol).
| Property | Value / Range | Condition |
| Physical State | Liquid | @ 25°C, 1 atm |
| Boiling Point (Pred.) | 170°C - 180°C | @ 760 mmHg |
| Melting Point (Pred.) | < 0°C | - |
| Density (Pred.) | 1.18 ± 0.05 g/cm³ | @ 20°C |
| Refractive Index ( | 1.46 - 1.48 | @ 589 nm |
| Flash Point (Pred.) | 60°C - 70°C | Closed Cup |
| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH | @ 25°C |
Spectroscopic Signature (Expected)
-
NMR (CDCl
):- 7.2–7.4 (m, 1H, Ar-H, para)
- 6.9–7.0 (m, 2H, Ar-H, meta)
-
4.6 (s, 2H, Ar-CH
-O) -
3.4 (s, 3H, O-CH
)
-
NMR:
-
Single signal around
-115 ppm (triplet or multiplet due to H-coupling).
-
Synthesis & Purification Protocols
The most reliable synthetic route involves the Williamson ether synthesis starting from 2,6-difluorobenzyl derivatives.
Method A: Nucleophilic Substitution (Recommended)
This protocol utilizes 2,6-difluorobenzyl bromide (CAS 85118-00-9) as the electrophile and sodium methoxide as the nucleophile.
Reagents:
-
2,6-Difluorobenzyl bromide (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 eq)
-
Methanol (Solvent, anhydrous)
Protocol:
-
Preparation: Dissolve NaOMe (1.2 eq) in anhydrous methanol under
atmosphere. -
Addition: Cool the solution to 0°C. Add 2,6-difluorobenzyl bromide (1.0 eq) dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Dichloromethane (DCM) (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the residue via vacuum distillation (approx. 80–90°C @ 10 mmHg) to obtain a clear, colorless liquid.
Visualization of Synthesis Pathway
Caption: Figure 1. Synthesis of 1,3-difluoro-2-(methoxymethyl)benzene via Williamson ether synthesis.
Reactivity & Applications in Drug Design
The unique fluorination pattern of 1,3-difluoro-2-(methoxymethyl)benzene makes it a valuable intermediate for Structure-Activity Relationship (SAR) studies.
Metabolic Stability (Bioisosterism)
In medicinal chemistry, the 2,6-difluoro substitution is often used to block metabolic "soft spots."
-
Mechanism: The C-F bond is extremely strong (approx. 116 kcal/mol) and non-polarizable. Placing Fluorine at the 2,6-positions sterically shields the benzylic ether oxygen and prevents oxidative dealkylation.
-
Application: Used in the design of kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides (e.g., analogs of Fluxapyroxad) to extend half-life (
).
Electrophilic Aromatic Substitution ( )
The ring is deactivated by the two fluorine atoms but the methoxymethyl group provides some activation.
-
Regioselectivity: Electrophilic attack (e.g., bromination, nitration) occurs primarily at the 4-position (para to the methoxymethyl group, meta to fluorines).
-
Derivative: 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene (CAS 162744-61-8) is a common downstream intermediate used for Suzuki-Miyaura coupling.
Reactivity Logic Diagram
Caption: Figure 2. Primary reactivity pathways: Lithiation and Bromination for scaffold diversification.
Handling & Safety (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid.
-
-
Storage: Store in a cool, dry place under inert gas (
or Argon). Keep away from heat and strong oxidizing agents. -
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat required. Work within a fume hood.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,6-Difluorobenzyl derivatives. Retrieved from [Link]
Sources
- 1. 110213-71-3|1,3-Difluoro-2-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 860556-79-2 | 2-Bromo-1,4-diiodobenzene | Boroncore [boroncore.com]
- 3. 110213-71-3 | 1,3-Difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]
- 4. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]
- 5. 1,3-Difluoro-2-(methoxymethyl)benzene (1 x 10 g) | Alchimica [shop.alchimica.cz]
- 6. 162744-61-8 | 5-Bromo-1,3-difluoro-2-(methoxymethyl)benzene | Boroncore [boroncore.com]

144.11~30ModerateModerate (e.g., ~0.4 in 20% EtOAc/Hexane)
